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Compound of Interest

Compound Name:
6-Bromo-4-chloro-2-

(trifluoromethyl)quinoline

Cat. No.: B158078 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 6-Bromo-4-chloro-2-
(trifluoromethyl)quinoline

Abstract
This technical guide provides a comprehensive overview of the physicochemical properties,

synthesis, analytical characterization, and handling of 6-Bromo-4-chloro-2-
(trifluoromethyl)quinoline (CAS No. 1701-28-6). As a highly functionalized heterocyclic

compound, this quinoline derivative serves as a critical building block in medicinal chemistry

and materials science, particularly in the development of novel therapeutic agents. This

document is intended for researchers, chemists, and drug development professionals, offering

field-proven insights and detailed protocols to support advanced research and application.

Introduction: The Quinoline Scaffold in Modern
Chemistry
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in

drug discovery. Its derivatives exhibit a vast spectrum of biological activities, including

antimalarial, anticancer, antibacterial, and antifungal properties.[1] The strategic placement of

various functional groups onto the quinoline core allows for the fine-tuning of its

pharmacological and physicochemical properties.
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6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a prime example of a multi-functionalized

intermediate. It features:

A trifluoromethyl group at the 2-position, which can enhance metabolic stability, membrane

permeability, and binding affinity.[2]

A chloro group at the 4-position, a versatile handle for nucleophilic substitution reactions.

A bromo group at the 6-position, an ideal site for palladium-catalyzed cross-coupling

reactions to introduce further molecular complexity.[3]

This unique combination of reactive sites makes it a valuable precursor for synthesizing diverse

libraries of compounds, including small molecule inhibitors targeting ecto-5'-nucleotidase, an

enzyme implicated in cancer immunotherapy.[4] This guide will dissect its core properties to

enable its effective utilization in research and development.

Molecular Structure and Chemical Identity
A precise understanding of the molecule's identity is fundamental for any scientific

investigation. The key identifiers for this compound are summarized below.

Identifier Value Source

IUPAC Name
6-bromo-4-chloro-2-

(trifluoromethyl)quinoline
[4]

CAS Number 1701-28-6 [4]

Molecular Formula C₁₀H₄BrClF₃N [4]

Molecular Weight 310.50 g/mol [4]

Canonical SMILES
C1=CC2=C(C=C1Br)C(=CC(=

N2)C(F)(F)F)Cl
[4]

InChI Key
JKEQQFAWABXNFV-

UHFFFAOYSA-N
[4]
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Figure 1. 2D Chemical Structure

Core Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical reactions

and biological systems. While extensive experimental data for this specific molecule is not

widely published, its properties can be reliably inferred from its structure and data on

analogous compounds.
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Property Value / Description Rationale and Insights

Appearance
Expected to be a solid at room

temperature.

Similar halogenated quinolines

are solids.

Melting Point
Data not available in public

literature. Likely >100 °C.

The rigid, planar aromatic

structure and high molecular

weight suggest a relatively

high melting point.

Boiling Point
Data not available; likely high

with decomposition.

Aromatic compounds with this

molecular weight typically have

high boiling points.

Solubility

Water: Poorly soluble. Organic

Solvents: Soluble in

dichloromethane (DCM),

chloroform, dimethyl sulfoxide

(DMSO), N,N-

dimethylformamide (DMF), and

ethyl acetate.

The presence of a lipophilic

trifluoromethyl group and

multiple halogens significantly

reduces aqueous solubility.[2]

Its aromatic nature favors

solubility in common organic

solvents.

Lipophilicity (LogP) Predicted to be high (>4.0).

The trifluoromethyl group and

halogens substantially

increase lipophilicity, which is a

key factor for enhancing cell

membrane permeability.[2]

Chemical Stability

Stable under standard

laboratory conditions.

Sensitive to strong

nucleophiles and certain

catalysts.

The quinoline core is robust,

but the C-Cl and C-Br bonds

are sites of reactivity.

Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the material. The

following protocols represent standard, self-validating methodologies for quality control.
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Purity Determination by High-Performance Liquid
Chromatography (HPLC)
Causality: Reverse-phase HPLC is the gold standard for assessing the purity of non-volatile

organic compounds. The C18 stationary phase effectively separates the target compound from

potential non-polar impurities and starting materials based on hydrophobicity.

Experimental Protocol:

System Preparation: Use a standard HPLC system equipped with a UV-Vis detector.

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

Mobile Phase B: 0.1% TFA in Acetonitrile.

Gradient Elution:

0-2 min: 5% B

2-17 min: 5% to 95% B

17-20 min: 95% B

20-21 min: 95% to 5% B

21-25 min: 5% B

Flow Rate: 1.0 mL/min.

Detection Wavelength: 254 nm (chosen due to the strong UV absorbance of the aromatic

quinoline system).

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of Acetonitrile.

Injection Volume: 10 µL.
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Validation: Purity is calculated from the peak area percentage. A pure sample should exhibit

a single major peak.

Structural Elucidation
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR (400 MHz, CDCl₃): The spectrum is expected to show three distinct signals in the

aromatic region (δ 7.5-9.0 ppm). The protons on the benzene portion of the ring will exhibit

characteristic doublet and doublet-of-doublets splitting patterns based on their coupling with

neighboring protons.

¹³C NMR (100 MHz, CDCl₃): Ten distinct carbon signals are expected. The carbon attached

to the CF₃ group will appear as a quartet due to C-F coupling.

¹⁹F NMR (376 MHz, CDCl₃): A sharp singlet is expected for the three equivalent fluorine

atoms of the CF₃ group, typically in the range of δ -60 to -70 ppm.

2. Mass Spectrometry (MS):

Method: Electrospray Ionization (ESI) in positive mode is typically effective.

Expected M/Z: The molecular ion peak [M+H]⁺ should be observed at approximately 311.9.

Trustworthiness Check: The most critical diagnostic feature is the isotopic pattern. Due to the

natural abundance of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%,

³⁷Cl/~24.2%), a characteristic cluster of peaks will be observed for the molecular ion:

M: Relative abundance ~75%

M+2: Relative abundance ~100% (from ⁸¹Br and ³⁷Cl)

M+4: Relative abundance ~25% This unique pattern provides high confidence in the

elemental composition.

Synthesis and Chemical Reactivity
Proposed Synthetic Workflow
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While multiple synthetic routes to quinolines exist, such as the Skraup and Doebner-von Miller

reactions, a logical approach for this highly substituted target involves a cyclization followed by

chlorination.[5][6] A plausible pathway starting from commercially available 4-bromoaniline is

outlined below.

Caption: Proposed two-step synthesis of the target compound.

Expertise & Causality:

Step 1 (Gould-Jacobs Reaction): This is a reliable method for constructing the quinoline

core. 4-bromoaniline reacts with a β-ketoester (ethyl 4,4,4-trifluoroacetoacetate) to form an

enamine, which then undergoes thermal cyclization at high temperatures to yield the 4-

hydroxyquinoline (or its quinolone tautomer).

Step 2 (Chlorination): The conversion of the 4-hydroxy group to a 4-chloro group is a classic

transformation. Phosphorus oxychloride (POCl₃) is the reagent of choice as it acts as both a

chlorinating and dehydrating agent, effectively driving the reaction to completion to form the

aromatic chloroquinoline.[7][8]

Reactivity Profile
The compound is a versatile synthetic intermediate due to its distinct reactive sites, which can

be addressed selectively.
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Nucleophilic Aromatic
Substitution (SNAr)

Pd-Catalyzed
Cross-Coupling

Electron-Withdrawing Group:
- Activates C4 for SNAr

- Deactivates ring to EAS

Click to download full resolution via product page

Caption: Key reactive sites on the quinoline scaffold.

At the C4-Position: The chlorine atom is activated by the electron-withdrawing quinoline

nitrogen and the CF₃ group, making it an excellent leaving group for Nucleophilic Aromatic

Substitution (SNAr) reactions. This allows for the straightforward introduction of amines,

alcohols, and thiols.

At the C6-Position: The bromine atom is a classic handle for palladium-catalyzed cross-

coupling reactions such as Suzuki, Stille, Heck, and Sonogashira. This enables the formation

of C-C, C-N, and C-O bonds, providing access to a vast array of complex derivatives.[3]

Safety, Handling, and Storage
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As a Senior Application Scientist, ensuring laboratory safety is paramount. Although a specific

Safety Data Sheet (SDS) for this exact isomer is not readily available, data from closely related

analogs provides a strong basis for a conservative safety assessment.

Hazard Profile: Based on analogs like 4-Bromo-6-chloro-2-(trifluoromethyl)quinoline, this

compound should be considered acutely toxic if swallowed (GHS06) and may cause severe

skin and eye damage.[9]

Personal Protective Equipment (PPE):

Eye Protection: Chemical safety goggles are mandatory.

Hand Protection: Wear nitrile gloves. Inspect gloves prior to use.

Skin and Body Protection: A lab coat is required. Ensure full coverage.

Handling:

Always handle this compound inside a certified chemical fume hood to avoid inhalation of

dust or vapors.

Avoid contact with skin, eyes, and clothing.

Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container.

Keep in a cool, dry, and well-ventilated area.

Store away from strong oxidizing agents and incompatible materials.

Conclusion
6-Bromo-4-chloro-2-(trifluoromethyl)quinoline is a high-value, versatile chemical

intermediate with significant potential in drug discovery and advanced materials synthesis. Its

well-defined reactive sites allow for selective and predictable functionalization, enabling the
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construction of complex molecular architectures. This guide provides the foundational

physicochemical data, analytical protocols, and synthetic insights necessary for researchers to

confidently and safely incorporate this powerful building block into their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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